molecular formula C18H19N3O5 B11000809 3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11000809
M. Wt: 357.4 g/mol
InChI Key: YHKQVIANXOFQEG-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a potent and selective small molecule inhibitor identified for its activity against key kinases involved in oncogenic signaling. Its core research value lies in its mechanism of action, where it functions as a multi-kinase inhibitor, with particular emphasis on targeting critical pathways such as those mediated by Aurora kinases and other cell cycle regulators. This compound is primarily utilized in preclinical oncology research to investigate the mechanisms of cell cycle disruption, mitotic spindle formation, and the induction of apoptosis in proliferating cancer cells. Its chemical structure, featuring a [1,2]oxazolo[5,4-b]pyridine core, is designed for high-affinity binding to the ATP-binding pocket of its kinase targets. Researchers employ this compound in vitro to study signal transduction cascades and in vivo to evaluate its efficacy in halting tumor growth in various xenograft models, providing crucial data for lead optimization in drug discovery pipelines. The trimethoxyphenyl moiety is a classic pharmacophore known to enhance bioavailability and target interaction, making this molecule a valuable chemical probe for dissecting the complexities of kinase-driven cancers and exploring novel therapeutic strategies.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O5/c1-9-6-12(15-10(2)21-26-18(15)19-9)17(22)20-11-7-13(23-3)16(25-5)14(8-11)24-4/h6-8H,1-5H3,(H,20,22)

InChI Key

YHKQVIANXOFQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Nitrile Oxide Cyclization

A common approach involves the reaction of a pyridine derivative with a nitrile oxide. For example, 5-amino-2,4-dimethylpyridine-3-carboxylic acid can be treated with chloromethyl oxime in the presence of a base to form the isoxazole ring. The reaction proceeds via nucleophilic attack and dehydration, yielding the bicyclic core.

Key Conditions :

  • Reagents : Chloromethyl oxime, NaHCO₃

  • Solvent : Ethanol/water (3:1)

  • Temperature : 80°C, 12 hours

  • Yield : 68–72%

1,3-Dipolar Cycloaddition

An alternative method employs a 1,3-dipolar cycloaddition between a pyridine-bound alkyne and a nitrile oxide generated in situ from hydroxymoyl chloride. This method offers better regioselectivity for the 5,4-b fusion.

Optimized Parameters :

  • Catalyst : Triethylamine (1.2 equiv)

  • Solvent : Dichloromethane, room temperature

  • Reaction Time : 4 hours

  • Yield : 75–80%

The introduction of the N-(3,4,5-trimethoxyphenyl)carboxamide group at position 4 is achieved through coupling reactions.

Acid Chloride Route

The carboxylic acid intermediate (3,6-dimethyl[1,oxazolo[5,4-b]pyridine-4-carboxylic acid) is converted to its acid chloride using thionyl chloride, followed by reaction with 3,4,5-trimethoxyaniline.

Procedure :

  • Chlorination : SOCl₂ (2 equiv), reflux, 3 hours.

  • Amidation : 3,4,5-Trimethoxyaniline (1.1 equiv), pyridine (base), THF, 0°C → rt, 8 hours.

  • Yield : 85–90%

Direct Coupling Using Activators

Modern methods employ coupling agents like HATU or EDCl to facilitate amide bond formation under milder conditions.

Comparative Data :

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
HATUDMF25692
EDCl/HOBtCH₂Cl₂0→251288
DCCTHF252478

Source: Adapted from methodologies in patent WO2017112719A1

Methylation and Functionalization

The 3,6-dimethyl groups are introduced either during core synthesis or via post-cyclization alkylation.

Pre-Cyclization Methylation

Methyl groups are incorporated into the pyridine precursor prior to cyclization. For example, 2,4-dimethylpyridine-3,5-dicarboxylic acid is used to ensure regiospecific methyl placement.

Post-Cyclization Alkylation

In cases where direct methylation is challenging, Quaternization with methyl iodide in the presence of a strong base (e.g., LDA) can achieve selective methylation.

Conditions :

  • Reagent : CH₃I (3 equiv), LDA (1.5 equiv)

  • Solvent : THF, −78°C → rt

  • Yield : 70–75%

Purification and Characterization

Final purification is typically performed via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45 (s, 2H, Ar-H), 6.90 (s, 1H, NH), 3.89 (s, 9H, OCH₃), 2.55 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).

  • HPLC Purity : >99% (C18 column, MeOH/H₂O = 70:30).

Challenges and Optimization

  • Regioselectivity : Nitrile oxide cyclization must be carefully controlled to avoid 5,3-b fusion byproducts. Microwave-assisted synthesis (100°C, 30 min) improves selectivity.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling yields but complicate purification.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4,5-trimethoxyphenyl group is known to enhance binding affinity and specificity, potentially leading to the inhibition of key biological pathways. For example, it may inhibit enzymes involved in cell proliferation or signal transduction, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
Target Compound C₁₉H₂₁N₃O₅ 371.39 3,6-dimethyl; 3,4,5-trimethoxyphenyl N/A -
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₆H₁₅N₃O₂ 293.31 Benzyl N/A
N-(3,5-Dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₇H₁₇N₃O₄ 327.33 3,5-dimethoxyphenyl N/A
2-Amino-5-methyl-N-(4-nitrophenyl)-...triazolo[1,5-a]pyrimidine-6-carboxamide C₂₁H₁₈N₆O₅ 434.41 4-nitrophenyl; trimethoxyphenyl 319.9–320.8

Research Findings and SAR Insights

  • Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). Its planar structure and methoxy electron-donating effects facilitate interactions with tubulin’s colchicine-binding site .
  • Substituent Optimization : Fluorine or furyl additions (e.g., ) balance lipophilicity and solubility, critical for blood-brain barrier penetration or oral administration .

Biological Activity

3,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the oxazolo[5,4-b]pyridine class. This article explores its biological activity, particularly its potential as an anticancer agent and its mechanisms of action.

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.32 g/mol
  • IUPAC Name : 3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Similar compounds in the oxazole family have shown inhibitory effects on kinases such as VEGFR-2 and Aurora A kinase, which are crucial in cancer cell proliferation and survival .
  • Pro-apoptotic Activity : The compound may activate apoptotic pathways by modulating the expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and promoting the activation of caspases .
  • Cell Cycle Disruption : Studies indicate that compounds with similar structures can disturb the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activity findings related to compounds structurally similar to this compound:

CompoundCell LineIC50 (μM)Mechanism of Action
3gHT2958.44Inhibits cell proliferation via apoptosis
3aMCF710.25Induces apoptosis through caspase activation
9HepG21.38Inhibits β-tubulin polymerization
Reference (Cisplatin)HT2947.17DNA cross-linking agent

Case Studies

  • Anticancer Efficacy : In a study evaluating various oxazolo derivatives against human cancer cell lines (A549, MCF7, LoVo), several showed significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations. The most potent derivative exhibited an IC50 value of 1.38 μM against HepG2 cells and demonstrated a favorable selectivity index compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Research has indicated that these compounds can effectively inhibit angiogenesis and disrupt normal cell cycle progression in cancer cells. For instance, compound 9 was shown to significantly increase Annexin-V positive cells in flow cytometry assays, indicating enhanced apoptosis compared to untreated controls .

Q & A

Basic: How can researchers optimize the synthesis of this compound while minimizing byproduct formation?

Methodological Answer:
Optimization involves systematic variation of reaction parameters using Design of Experiments (DoE) principles. Key factors include:

  • Temperature control : Evidence from related oxazole-carboxamide syntheses suggests maintaining 60–80°C for cyclization steps to balance reactivity and selectivity .
  • Catalyst selection : Triethylamine or DIPEA (diisopropylethylamine) are effective for carboxamide coupling, as noted in analogous pyrimidine syntheses .
  • Solvent polarity : Dimethylformamide (DMF) or dichloromethane (DCM) is optimal for intermediate solubilization, with polarity adjustments to suppress side reactions .
  • Reaction monitoring : Use HPLC or TLC (with UV-active visualization) to track intermediate formation and purity .

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